molecular formula C7H8N2O3 B1295150 Ethyl 4-hydroxypyrimidine-5-carboxylate CAS No. 4786-52-1

Ethyl 4-hydroxypyrimidine-5-carboxylate

Cat. No. B1295150
CAS RN: 4786-52-1
M. Wt: 168.15 g/mol
InChI Key: PLMIZYMXBHSARX-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxypyrimidine-5-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3 of the ring. The ethyl ester group at position 5 and the hydroxy group at position 4 are key functional groups that influence the chemical behavior of this compound.

Synthesis Analysis

The synthesis of ethyl 4-hydroxypyrimidine-5-carboxylate derivatives has been achieved through a one-step method starting from diethyl 2-(ethoxymethylene)malonate, yielding the target molecules at high efficiency, with reported yields of 80% and 92% for ethyl 4-hydroxypyrimidine-5-carboxylate and its 2-methyl derivative, respectively . This method is noted for its simplicity and higher yield compared to previously reported methods. Other research has explored the synthesis of related pyrimidine derivatives, such as the reduction of 4-arylamine-6-methyl-2-phenyl-5-pyrimidine carboxylic acid esters to obtain compounds with immunomodulatory and cytostatic properties , and the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles to afford various substituted pyrimidinecarboxylates .

Molecular Structure Analysis

The molecular structure of ethyl 4-hydroxypyrimidine-5-carboxylate and its derivatives can be characterized by various spectroscopic techniques. For instance, the crystal structure of related polysubstituted pyridines has been analyzed, revealing nearly planar structures stabilized by intermolecular interactions such as C-H...O, C-H...F, and C-H...π . Additionally, the crystal structure of ethyl 5-(ethoxycarbonyl)-2,6-dimethyl-4-(4-pyridyl)-1,4-dihydropyridine-3-carboxylate has been determined, showing significant intra- and intermolecular hydrogen bonding interactions .

Chemical Reactions Analysis

Ethyl 4-hydroxypyrimidine-5-carboxylate can undergo various chemical reactions due to its functional groups. For example, nucleophilic substitution reactions have been used to synthesize novel derivatives with antioxidant properties . The presence of the ester group allows for hydrolysis to the corresponding carboxylic acids, which can then be converted to other pyrimidine derivatives . The reactivity of the hydroxy group also plays a role in the formation of different substituted compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-hydroxypyrimidine-5-carboxylate derivatives are influenced by their molecular structure. The presence of substituents on the pyrimidine ring can affect properties such as solubility, melting point, and reactivity. The ester and hydroxy groups contribute to the compound's ability to form hydrogen bonds, which can affect its boiling point and solubility in various solvents. The characterization of these properties typically involves spectroscopic methods such as IR, NMR, and LC/MS, as well as X-ray crystallography for solid-state analysis .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : Ethyl 4-hydroxypyrimidine-5-carboxylate is a chemical compound used in organic synthesis .
    • Method of Application : The specific methods of application can vary depending on the context of the synthesis. Typically, it would be used as a reagent in a chemical reaction .
    • Results or Outcomes : The outcomes of the synthesis would depend on the specific reaction conditions and the other reagents used. The product could potentially be used in further reactions or analyses .
  • Scientific Field: Medicinal Chemistry

    • Application : Pyrimidine 5-carboxylates, such as Ethyl 4-hydroxypyrimidine-5-carboxylate, have been studied for their potential applications as antibacterial, antifungal, anticancer, H1-antihistamine, and anti-inflammatory agents .
    • Method of Application : In medicinal chemistry, these compounds would typically be synthesized and then tested in biological assays to determine their activity. This could involve testing them against various cell lines or microorganisms .
    • Results or Outcomes : The specific results would depend on the assays used and the specific activity of the compound. If the compound shows promising activity, it could potentially be developed further as a therapeutic agent .

Safety And Hazards

The safety data sheet for Ethyl 4-hydroxypyrimidine-5-carboxylate indicates that it is classified under GHS07. The hazard statements include H315, H319, H335, and the precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

ethyl 6-oxo-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-8-4-9-6(5)10/h3-4H,2H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMIZYMXBHSARX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197308
Record name 5-Pyrimidinecarboxylic acid, 4-hydroxy-, ethyl ester
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxypyrimidine-5-carboxylate

CAS RN

4786-52-1
Record name Ethyl 1,6-dihydro-6-oxo-5-pyrimidinecarboxylate
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Record name 5-Pyrimidinecarboxylic acid, 4-hydroxy-, ethyl ester
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Record name 4786-52-1
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Record name 5-Pyrimidinecarboxylic acid, 4-hydroxy-, ethyl ester
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Record name 6-Oxo-1,6-dihydro-pyrimidine-5-carboxylic acid ethyl ester
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Synthesis routes and methods I

Procedure details

Diethyl ethoxymethylenemalonate (10.1 mL, 50 mmole) and formamidine acetate (10.4 g, 100 mmole) were refluxed in ethanol (10 mL) for 24 hours. The reaction mixture was allowed to cool to room temperature overnight, and suspended in ethyl acetate (30 mL) and 1.0N HCl (20 mL). The suspension was filtered, and the filter cake was washed with 1.0N HCl, followed by water, then ethyl acetate, and air dried affording the title compound as an tan solid (3.33 g, 40% yield). Rf=0.21 (silica gel, 10% methanol in dichloromethane). m.p. 187-188° C.
Quantity
10.1 mL
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
40%

Synthesis routes and methods II

Procedure details

A mixture of formamidine hydrochloride (4.02 g, 49.9 mmol) and diethyl ethoxymethylenemalonate (5 ml, 24.95 mmol) in ethanol (4.99 ml) was heated to 120° C. (by microwave irradiation) for 15 h. After the reaction mixture was cooled to room temperature, ethyl acetate, hydrochloric acid (1M), and water were added. The aqueous layer was washed with ethyl acetate and then extracted with 3:1 chloroform:isopropanol. The combined organic extracts were dried over magnesium sulfate and concentrated under reduced pressure to afford ethyl 6-oxo-1,6-dihydropyrimidine-5-carboxylate as an orange solid. LRMS (ESI) calc'd for (C7H9N2O3) [M+H]+, 169.1; found 169.1.
Quantity
4.02 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
4.99 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-hydroxypyrimidine-5-carboxylate
Reactant of Route 2
Ethyl 4-hydroxypyrimidine-5-carboxylate
Reactant of Route 3
Ethyl 4-hydroxypyrimidine-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-hydroxypyrimidine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-hydroxypyrimidine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-hydroxypyrimidine-5-carboxylate

Citations

For This Compound
3
Citations
H Duan, M Ning, X Chen, Q Zou, L Zhang… - Journal of medicinal …, 2012 - ACS Publications
… Ethyl 4-Hydroxypyrimidine-5-carboxylate (13) … Synthesis of ethyl 4-hydroxypyrimidine-5-carboxylate derivatives Huaxue Shiji 2009, 31, 541– 542 …
Number of citations: 80 pubs.acs.org
C Grundmann - Angewandte Chemie International Edition in …, 1963 - Wiley Online Library
The preparation and properties of s‐triazine are discussed. Nucleophilic reagents (even water) readily attack s‐triazine. Thus, open‐chain and heterocyclic compounds, eg …
Number of citations: 27 onlinelibrary.wiley.com
MA Ali, R Chakraborty, SK Mondal, S Bhunia… - Journal of Molecular …, 2022 - Elsevier
… Synthesis of ethyl 4-(3-chlorophenylamino)pyrimidine-5-carboxylate (27): To a solution of ethyl 4-hydroxypyrimidine-5-carboxylate (26) (0.50 g, 2.98 mmol) and 3-chlorobenzenamine (…
Number of citations: 2 www.sciencedirect.com

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